N-Carbamoyl-L-cysteine
N-Carbamoyl-L-cysteine
N-carbamoyl-L-cysteine is a cysteine derivative that is the N-carbamoyl derivative of L-cysteine. It has a role as an antifungal agent and a cosmetic. It is a conjugate acid of a N-carbamoyl-L-cysteinate(1-).
Brand Name:
Vulcanchem
CAS No.:
24583-23-1
VCID:
VC20770245
InChI:
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
SMILES:
C(C(C(=O)O)NC(=O)N)S
Molecular Formula:
C4H8N2O3S
Molecular Weight:
164.19 g/mol
N-Carbamoyl-L-cysteine
CAS No.: 24583-23-1
Cat. No.: VC20770245
Molecular Formula: C4H8N2O3S
Molecular Weight: 164.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | N-carbamoyl-L-cysteine is a cysteine derivative that is the N-carbamoyl derivative of L-cysteine. It has a role as an antifungal agent and a cosmetic. It is a conjugate acid of a N-carbamoyl-L-cysteinate(1-). |
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CAS No. | 24583-23-1 |
Molecular Formula | C4H8N2O3S |
Molecular Weight | 164.19 g/mol |
IUPAC Name | (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
Standard InChI | InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 |
Standard InChI Key | APFSAMXTZRYBKF-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)NC(=O)N)S |
SMILES | C(C(C(=O)O)NC(=O)N)S |
Canonical SMILES | C(C(C(=O)O)NC(=O)N)S |
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